2-(4-Hydroxyphenyl)acetohydrazide

説明

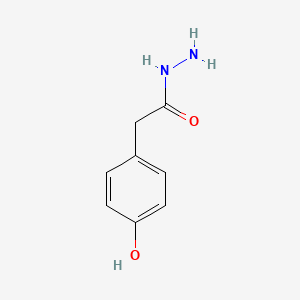

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKVPKGOZNHONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395658 | |

| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20277-02-5 | |

| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Hydrazide Chemistry in Contemporary Research

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.comrjptonline.org This structural motif has established itself as a cornerstone in organic and medicinal chemistry due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. rjptonline.orgmdpi.comnih.gov The presence of both nucleophilic and electrophilic sites, along with the potential for keto-enol tautomerism, makes hydrazides highly valuable starting materials, or synthons, for the synthesis of a plethora of organic molecules. mdpi.comresearchgate.netresearchgate.net

The significance of hydrazides in contemporary research is underscored by their role as precursors to a multitude of heterocyclic compounds. mdpi.commdpi.com Through cyclization or cycloaddition reactions with various reagents, hydrazides can be transformed into stable five, six, or seven-membered heterocyclic rings such as pyrrolones, pyrazoles, oxadiazoles, thiadiazoles, and triazoles. mdpi.com These heterocyclic derivatives are themselves associated with a broad spectrum of pharmacological properties. mdpi.com

The interest in hydrazide chemistry is largely driven by the diverse biological activities that these compounds and their derivatives display. mdpi.comnih.gov The development of novel hydrazide derivatives is a key strategy in the scientific community's efforts to combat increasing drug resistance and the toxicity of some current medications. mdpi.comnih.gov Research has demonstrated that compounds incorporating the hydrazide moiety can exhibit a wide range of therapeutic effects. mdpi.com

Table 1: Reported Biological Activities of Hydrazide Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. | mdpi.commdpi.com |

| Anticancer | Shows potential in inhibiting the growth of cancer cells. | mdpi.commdpi.com |

| Anti-inflammatory | Possesses properties that can reduce inflammation. | mdpi.com |

| Antioxidant | Capable of neutralizing harmful free radicals. | mdpi.comresearchgate.net |

| Antiviral | Exhibits activity against certain viruses. | rjptonline.org |

| Anticonvulsant | Shows potential in preventing or reducing the severity of seizures. | rjptonline.org |

| Antimalarial | Demonstrates activity against the parasites that cause malaria. | mdpi.com |

Significance of the 4 Hydroxyphenyl Moiety in Bioactive Compounds

The 4-hydroxyphenyl group, a phenol (B47542) moiety attached to a phenyl ring at the para position, is a common structural feature in a vast number of biologically active compounds. nih.govresearchgate.net Its prevalence is due to its versatile chemical properties, including the ability to participate in hydrogen bonding and various chemical reactions like oxidation and nucleophilic substitutions. nih.gov These characteristics enable it to interact with a wide range of biological targets, making the incorporation of this moiety a strategic approach in the design of new bioactive compounds. nih.gov

Numerous compounds containing the 4-hydroxyphenyl moiety are recognized for their potent biological activities, and some are even found in FDA-approved pharmaceuticals. nih.gov The presence of this group has been linked to a variety of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.gov For instance, research has shown that amino acid derivatives incorporating a 4-hydroxyphenyl group exhibit structure-dependent antimicrobial activity against multidrug-resistant bacteria and fungi. nih.gov

Furthermore, the 4-hydroxyphenyl moiety is a key component in compounds designed to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production. researchgate.net This makes such compounds potentially useful for treating hyperpigmentation. researchgate.netnih.gov Natural compounds like 4-hydroxybenzoic acid and 4-hydroxyphenylacetic acid, which contain this moiety, are also known for their bioactive properties. nih.govnih.govmdpi.com

Table 2: Examples of Bioactive Compounds Containing the 4-Hydroxyphenyl Moiety

| Compound | Biological Activity/Significance | References |

|---|---|---|

| 4-Hydroxyphenylacetic acid | Antithrombotic, anti-inflammatory, antioxidant, antimicrobial | nih.gov |

| 4-Hydroxybenzoic acid | Phenolic metabolite with biological activity | nih.gov |

| Arbutin (4-Hydroxyphenyl-β-D-glucopyranoside) | Tyrosinase inhibitor, used for skin lightening | wikipedia.org |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial activity against multidrug-resistant pathogens | nih.gov |

Research Landscape of Acetohydrazide Derivatives

Established Synthetic Routes for 2-(4-Hydroxyphenyl)acetohydrazide

The primary methods for synthesizing this compound involve condensation reactions, hydrolysis, and hydrazinolysis, each offering distinct advantages in terms of starting materials and reaction conditions.

Condensation Reactions

Condensation reactions are a common approach for forming this compound. One such method involves the reaction of 4-hydroxybenzaldehyde (B117250) with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. This intermediate is then treated with acetic anhydride (B1165640) to yield the final product. These reactions are typically carried out under reflux conditions in solvents like ethanol (B145695) or methanol. The versatility of this method allows for the synthesis of various derivatives by using different aldehydes. ekb.eg For instance, substituted benzaldehydes can be used to produce a range of N'-benzylidene-2-cyanoacetohydrazide derivatives. ekb.eg

Hydrolysis Processes

Hydrolysis offers an alternative route to obtaining the target compound. One documented procedure involves the hydrolysis of 5-(4'-hydroxyphenyl)hydantoin. This method first requires the synthesis of the hydantoin (B18101) intermediate by mixing 4-hydroxyacetophenone with an alkyl nitrite, a secondary alcohol, and anhydrous hydrogen chloride. The resulting intermediate is then reacted with urea (B33335) and aqueous hydrogen chloride to produce 5-(4'-hydroxyphenyl)hydantoin, which can subsequently be hydrolyzed to yield p-hydroxyphenylglycine, a related amino acid. wipo.int While not a direct synthesis of this compound, this highlights the utility of hydrolysis in producing structurally similar compounds.

Hydrazinolysis Approaches

Hydrazinolysis is a widely employed and efficient method for the synthesis of this compound. This approach typically involves the reaction of an ester, such as ethyl 4-hydroxyphenylacetate, with hydrazine hydrate. The reaction proceeds via a nucleophilic acyl substitution where the nitrogen of the hydrazine attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide. This method is often favored for its good yields. mdpi.com

Microwave-assisted hydrazinolysis has emerged as a significant improvement over conventional heating methods. Irradiating a mixture of 4-hydroxyphenylacetic acid ethyl ester and hydrazine hydrate with microwaves (typically 180-400 watts) for a short duration (2-4 minutes) can significantly reduce reaction times. This technique aligns with the principles of green chemistry by improving energy efficiency and reducing the need for large volumes of solvent.

Development of Advanced Synthetic Strategies for Hydroxyphenylacetohydrazide Analogues

The growing interest in the derivatives of this compound has spurred the development of more sophisticated synthetic strategies, including multi-step syntheses and one-pot reactions, to create a diverse range of analogues.

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a controlled and versatile approach to constructing complex analogues of this compound. These sequences often begin with a readily available starting material and proceed through several reaction steps to build the desired molecular architecture.

For example, a series of 1-[{(5-alkenyl/hydroxyalkenylsubstituted)-1,3,4-oxadiazol-2-yl}-methyl]-2-methyl-1H-benzimidazole derivatives were synthesized starting from 2-methyl-1H-benzimidazole. researchgate.net The initial step involved the reaction with ethyl chloroacetate (B1199739) to form ethyl (2-methyl-1H-benzimidazol-1-yl)acetate, which was then converted to the corresponding acetohydrazide. researchgate.net This hydrazide intermediate was subsequently cyclized with various fatty acid esters to yield the final oxadiazole products. researchgate.net

Another example is the synthesis of 2-(4-hydroxyphenyl)benzofurans. This process starts with a one-pot reaction of a substituted phenol (B47542) with a specific chloride in the presence of zinc chloride to form a 3-methylthio-2-(4-acetoxyphenyl)benzofuran intermediate. nih.gov Subsequent hydrolysis and desulfurization steps yield the desired 2-(4-hydroxyphenyl)benzofuran. nih.gov Continuous flow chemistry has also been utilized for the multi-step synthesis of natural products, demonstrating a modern approach to sequential reactions where intermediates are passed through columns of immobilized reagents and catalysts. syrris.jp

Table 1: Examples of Multi-Step Synthesis of this compound Analogs

| Starting Material | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|

| 2-Methyl-1H-benzimidazole | 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide | 1,3,4-Oxadiazole-benzimidazoles | researchgate.net |

One-Pot Reaction Architectures

One such strategy involves a three-component condensation of an aldehyde, tetrazol-5-amine, and a cycloalkanone to produce isomeric 2-hydroxyphenyl-substituted cycloalkatetrazolopyrimidines. researchgate.net The ratio of the resulting isomers was found to be dependent on the size of the cycloalkanone ring. researchgate.net Another example is the one-pot synthesis of 2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl)alkyl/phenylthiazolidin-4-one derivatives. This was achieved by reacting 3-acetylcoumarin, a diamine, and thioglycolic acid in the presence of a zinc chloride catalyst. researchgate.net

The synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has also been accomplished through a one-pot protocol. mdpi.com This method involves the aerobic oxidation of the acylhydrazide to an N-acyldiazene intermediate, which then undergoes a cycloaddition reaction with the allenoate. mdpi.com This approach highlights the potential for developing practical and environmentally friendly syntheses of complex heterocyclic compounds. mdpi.com

Table 2: Examples of One-Pot Syntheses of this compound Analogs

| Reactants | Product Class | Key Features | Reference |

|---|---|---|---|

| Aldehyde, Tetrazol-5-amine, Cycloalkanone | Cycloalkatetrazolopyrimidines | Three-component condensation | researchgate.net |

| 3-Acetylcoumarin, Diamine, Thioglycolic Acid | Thiazolidinone derivatives | Zinc chloride catalyzed | researchgate.net |

Green Chemistry Approaches in Synthesis (e.g., Organocatalysis with L-Proline)

In the pursuit of environmentally benign synthetic methods, organocatalysis has emerged as a powerful tool, and L-proline is a notable catalyst in this field. wikipedia.orgtcichemicals.com The use of L-proline offers a greener alternative to traditional metal-based or hazardous catalysts for various organic transformations. organic-chemistry.orgrsc.org While direct L-proline catalyzed synthesis of this compound is not extensively documented, the principles of L-proline catalysis can be applied to key steps in its synthesis or derivatization. For instance, L-proline has been effectively used to catalyze the formation of C-N bonds, a crucial step in many synthetic pathways. nih.gov This methodology often involves mild reaction conditions and reduces the generation of toxic waste, aligning with the principles of green chemistry. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. fip.orgnih.govjaptronline.com This technique has been successfully applied to the synthesis of hydrazide derivatives. japtronline.combas.bg

In a typical procedure, a carboxylic acid or its corresponding ester is reacted with hydrazine hydrate under microwave irradiation. For example, the synthesis of various acid hydrazides has been achieved in minutes with high yields using microwave heating, a significant improvement over conventional methods that can take several hours. japtronline.com Specifically, for the derivatization of hydrazides, microwave irradiation has been employed to facilitate the condensation reaction between a hydrazide and an aldehyde to form hydrazones, with reaction times as short as 4 to 10 minutes. bas.bgmdpi.comvjs.ac.vn

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Hydrazide-Hydrazones

| Method | Reaction Time | Power | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 5 hours | N/A | Reflux | Not Specified | bas.bg |

| Microwave Irradiation | 7 minutes | 300 W | 155 | Not Specified | mdpi.com |

| Microwave Irradiation | 4-10 minutes | 360-630 W | Not Specified | Good | bas.bg |

Derivatization Strategies for Expanding Chemical Space

The this compound scaffold is a versatile starting point for generating a wide range of derivatives through various chemical reactions.

Schiff Base Formation (Hydrazone Formation)

A primary and widely utilized derivatization strategy for this compound is the formation of Schiff bases, specifically hydrazones. This reaction involves the condensation of the hydrazide with a variety of aldehydes or ketones. nih.govunipune.ac.inyoutube.comrasayanjournal.co.incore.ac.uk The general reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage. unipune.ac.inrasayanjournal.co.in

This reaction is often carried out in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid. vjs.ac.vn The reaction conditions are generally mild, and a diverse library of hydrazone derivatives can be synthesized by varying the aldehydic or ketonic reactant. nih.gov These reactions can also be efficiently promoted by microwave irradiation. mdpi.comvjs.ac.vn

Cyclocondensation Reactions to Form Heterocyclic Derivatives

The hydrazide and hydrazone derivatives of this compound are excellent precursors for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions lead to the formation of stable five-membered rings, significantly expanding the chemical diversity of the parent molecule.

1,2,4-Triazole (B32235) derivatives can be synthesized from this compound through a multi-step process. scispace.commdpi.comfrontiersin.orgresearchgate.net A common route involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.govnih.gov This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield the 1,2,4-triazole-3-thiol ring system. nih.govnih.gov

Another approach involves the reaction of the hydrazide with an excess of hydrazine hydrate under microwave irradiation to form 4-amino-1,2,4-triazoles. scispace.com Various synthetic strategies, including the Pellizzari and Einhorn-Brunner reactions, can also be employed for the synthesis of 1,2,4-triazoles from hydrazide precursors. scispace.com The cyclization of amidrazones is another key method for accessing the 1,2,4-triazole core. frontiersin.orgresearchgate.net

The 1,3,4-oxadiazole (B1194373) ring system is another important heterocyclic motif that can be synthesized from this compound. nih.govorganic-chemistry.orgnih.govbiointerfaceresearch.com A prevalent method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which can be formed by reacting the parent hydrazide with a carboxylic acid or its derivative. nih.govbiointerfaceresearch.com This cyclization is typically achieved using a variety of dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. nih.govbiointerfaceresearch.com

Alternatively, 1,3,4-oxadiazoles can be synthesized through the oxidative cyclization of hydrazones. biointerfaceresearch.com In this method, a hydrazone, formed from the condensation of this compound with an aldehyde, is treated with an oxidizing agent. The reaction of hydrazide-hydrazones with reagents like acetic anhydride can also lead to the formation of 1,3,4-oxadiazole derivatives. njppp.com Furthermore, room temperature synthesis of 1,2,4-oxadiazoles can be achieved through the cyclocondensation of O-acylamidoximes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-Proline |

| Hydrazine hydrate |

| Schiff Base |

| Hydrazone |

| 1,2,4-Triazole |

| 1,3,4-Oxadiazole |

| Isothiocyanate |

| Thiosemicarbazide |

| 1,2,4-Triazole-3-thiol |

| 4-Amino-1,2,4-triazole |

| N,N'-Diacylhydrazine |

| Phosphorus oxychloride |

| Polyphosphoric acid |

| Thionyl chloride |

| O-Acylamidoxime |

Thiazolidinones

The synthesis of 4-thiazolidinone (B1220212) derivatives from this compound is a well-established process that typically proceeds through a two-step reaction sequence. This methodology involves the initial formation of a Schiff base, followed by a cyclocondensation reaction with a mercapto-containing carboxylic acid.

The first step is the condensation of this compound with a variety of aromatic or aliphatic aldehydes (or ketones). This reaction is usually carried out in a solvent such as ethanol or methanol, often with a catalytic amount of acid (like glacial acetic acid) to facilitate the dehydration process, yielding the corresponding N'-arylidene-2-(4-hydroxyphenyl)acetohydrazide (a Schiff base or hydrazone).

In the second step, the intermediate Schiff base is treated with thioglycolic acid (mercaptoacetic acid). The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization and elimination of a water molecule to form the five-membered thiazolidinone ring. cellmolbiol.orgresearchgate.net A dehydrating agent or setup, such as a Dean-Stark apparatus, can be used to drive the reaction to completion. nih.gov Anhydrous zinc chloride may also be employed as a catalyst for this cyclization. researchgate.net

The general reaction scheme is as follows: Step 1: Schiff Base Formation this compound + Ar-CHO → N'-(Arylmethylidene)-2-(4-hydroxyphenyl)acetohydrazide + H₂O

Step 2: Thiazolidinone Ring Formation N'-(Arylmethylidene)-2-(4-hydroxyphenyl)acetohydrazide + HSCH₂COOH → 2-Aryl-3-(2-(4-hydroxyphenyl)acetamido)thiazolidin-4-one + H₂O

This synthetic route allows for the introduction of a wide range of substituents on the thiazolidinone ring by varying the aldehyde or ketone used in the initial condensation step.

Table 1: Synthesis of Thiazolidinone Derivatives

| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Final Product | Reaction Conditions |

|---|---|---|---|---|---|

| This compound | Benzaldehyde (B42025) | N'-Benzylidene-2-(4-hydroxyphenyl)acetohydrazide | Thioglycolic acid | 3-(2-(4-Hydroxyphenyl)acetamido)-2-phenylthiazolidin-4-one | Step 1: Reflux in ethanol with catalytic acetic acid. Step 2: Reflux with thioglycolic acid in dioxane. cellmolbiol.orgnih.gov |

| This compound | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | Thioglycolic acid | 2-(4-Chlorophenyl)-3-(2-(4-hydroxyphenyl)acetamido)thiazolidin-4-one | Step 1: Reflux in ethanol. Step 2: Reflux with thioglycolic acid and ZnCl₂ in THF. researchgate.net |

| This compound | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | Thioglycolic acid | 3-(2-(4-Hydroxyphenyl)acetamido)-2-(4-hydroxy-3-methoxyphenyl)thiazolidin-4-one | Step 1: Reflux in ethanol. Step 2: Reflux with thioglycolic acid in an appropriate solvent. researchgate.net |

Pyrazoles

The synthesis of pyrazole (B372694) derivatives from this compound is most commonly achieved through the Knorr pyrazole synthesis and related cyclocondensation reactions. This method involves the reaction of the hydrazide with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.commdpi.com

In a typical procedure, this compound is reacted with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), in a suitable solvent like ethanol or acetic acid. The reaction proceeds via an initial nucleophilic attack of the terminal nitrogen of the hydrazide onto one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

The reaction can be catalyzed by acids and is often carried out at elevated temperatures. The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, depending on which carbonyl group undergoes the initial attack.

A general reaction scheme is presented below: this compound + R¹-CO-CH₂-CO-R² → 1-(2-(4-Hydroxyphenyl)acetyl)-3,5-disubstituted-1H-pyrazole + 2H₂O

This synthetic strategy offers a straightforward route to a variety of N-acyl-substituted pyrazoles, with the substituents at positions 3 and 5 of the pyrazole ring being determined by the choice of the 1,3-dicarbonyl compound.

Table 2: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Acetylacetone (R¹=CH₃, R²=CH₃) | 1-(2-(4-Hydroxyphenyl)acetyl)-3,5-dimethyl-1H-pyrazole | Reflux in ethanol or acetic acid. mdpi.comchegg.com |

| This compound | Benzoylacetone (R¹=C₆H₅, R²=CH₃) | 1-(2-(4-Hydroxyphenyl)acetyl)-5-methyl-3-phenyl-1H-pyrazole and/or 1-(2-(4-hydroxyphenyl)acetyl)-3-methyl-5-phenyl-1H-pyrazole | Heating in a protic solvent; potential for regioisomeric products. mdpi.com |

| This compound | Ethyl acetoacetate (B1235776) (R¹=CH₃, R²=OC₂H₅) | 1-(2-(4-Hydroxyphenyl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one | Condensation reaction, often in ethanol, leading to a pyrazolone (B3327878) derivative. mdpi.com |

Metal Complexation Strategies

This compound and its derivatives, particularly the Schiff bases formed by condensation with aldehydes and ketones, are versatile ligands in coordination chemistry. They possess multiple donor atoms—the carbonyl oxygen, the azomethine nitrogen (in Schiff bases), and the phenolic oxygen—which can coordinate with a wide range of transition metal ions. researchgate.netkoreascience.krmdpi.com

The coordination can occur in several modes. The hydrazide or its hydrazone derivative can act as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the azomethine nitrogen to form a stable five-membered chelate ring. mdpi.com

Alternatively, the ligand can undergo deprotonation to act as an anionic ligand. The enolization of the hydrazide moiety (-CO-NH- ⇌ -C(OH)=N-) allows for the deprotonation of the enolic hydroxyl group. This, along with the deprotonation of the phenolic hydroxyl group, enables the ligand to act as a monoanionic or dianionic tridentate ligand. In these cases, coordination typically involves the enolic oxygen, the azomethine nitrogen, and the phenolate (B1203915) oxygen. researchgate.netkoreascience.kr

The choice of metal ion, the reaction pH, and the nature of the counter-anion all influence the resulting coordination geometry of the metal complex. Common metal ions that form stable complexes include Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). The resulting complexes can exhibit various geometries, such as octahedral, square planar, or tetrahedral, depending on the coordination number and the electronic configuration of the metal ion. researchgate.netekb.eg

Table 3: Metal Complexation of this compound Derivatives

| Ligand | Metal Salt | Coordination Mode | Typical Geometry | Reference |

|---|---|---|---|---|

| N'-Salicylidene-2-(4-hydroxyphenyl)acetohydrazide | Cu(CH₃COO)₂·H₂O | Dianionic tridentate (O, N, O) | Square Planar | researchgate.netkoreascience.kr |

| N'-Salicylidene-2-(4-hydroxyphenyl)acetohydrazide | Ni(NO₃)₂·6H₂O | Dianionic tridentate (O, N, O) | Octahedral (with solvent molecules) | researchgate.netkoreascience.kr |

| N'-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide derivative | CoCl₂·6H₂O | Monoanionic tridentate or Neutral bidentate | Octahedral or Tetrahedral | researchgate.net |

| 2-fluoro-N'-((E)-2-hydroxyphenyl)methylene)benzohydrazide | Zn(NO₃)₂·6H₂O | Neutral bidentate (O, N) | Octahedral | mdpi.com |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structural integrity.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the different types of protons present.

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets, a consequence of their coupling to adjacent protons. The two protons ortho to the hydroxyl group and the two protons ortho to the acetylhydrazide group are chemically non-equivalent and thus exhibit different chemical shifts.

The methylene (B1212753) (-CH2-) protons of the acetylhydrazide moiety typically appear as a singlet, as they lack adjacent protons to couple with. The protons of the hydrazide group (-NH-NH2) can exhibit broad signals and their chemical shifts can be influenced by factors such as solvent and concentration. The phenolic hydroxyl (-OH) proton also gives rise to a signal, which can be broad and its position variable depending on experimental conditions.

Interactive Data Table: ¹H NMR Spectral Data for this compound Derivatives

| Compound/Derivative | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-(4-hydroxyphenyl)acetic acid | H₂O | Aromatic | 7.05-7.07 | d | - |

| 2-(4-hydroxyphenyl)acetic acid | H₂O | Aromatic | 6.82-6.84 | d | - |

| 4-Hydroxyphenylacetamide | DMSO-d₆ | OH | 9.22 | s | - |

| 4-Hydroxyphenylacetamide | DMSO-d₆ | Aromatic (ortho to OH) | 7.05-7.07 | d | - |

| 4-Hydroxyphenylacetamide | DMSO-d₆ | Aromatic (ortho to CH₂CONH₂) | 6.69-6.70 | d | - |

| 4-Hydroxyphenylacetamide | DMSO-d₆ | CH₂ | 3.24 | s | - |

Note: Data for closely related compounds are presented to illustrate typical chemical shifts. 'd' denotes a doublet and 's' denotes a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the hydrazide group is typically observed in the downfield region of the spectrum, around 170 ppm. The aromatic carbons show signals in the range of approximately 115 to 155 ppm. The carbon atom attached to the hydroxyl group (C-OH) is deshielded and appears at a higher chemical shift compared to the other aromatic carbons. The methylene carbon (-CH2-) signal is found in the more upfield region of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data for this compound Derivatives

| Compound/Derivative | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

| 4-Hydroxyphenylacetamide | - | C=O | ~173 |

| 4-Hydroxyphenylacetamide | - | C-OH | ~156 |

| 4-Hydroxyphenylacetamide | - | C (quaternary) | ~127 |

| 4-Hydroxyphenylacetamide | - | CH (aromatic) | ~130 |

| 4-Hydroxyphenylacetamide | - | CH (aromatic) | ~115 |

| 4-Hydroxyphenylacetamide | - | CH₂ | ~42 |

Note: Data for a closely related compound is presented to illustrate typical chemical shifts.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the hydrazide group typically appear in the same region, often as sharp peaks. The C=O (amide I) stretching vibration of the hydrazide group gives a strong, sharp absorption band around 1630-1680 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be found in the 1000-1350 cm⁻¹ range.

Interactive Data Table: FT-IR Spectral Data for this compound and Related Compounds

| Compound/Derivative | Vibration | Wavenumber (cm⁻¹) |

| 2-((2-hydrazide-(4-vinylbenzyl)hydrazono)methyl)phenol | O-H stretch | 3333 |

| (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) propanone | O-H stretch | 3399.96, 3261.05 |

| (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) propanone | C=O stretch | 1631.04 |

| 4-(4-Hydroxyphenyl)-2-butanone | C=O stretch | ~1710 |

Note: Data from related compounds containing similar functional groups are presented to illustrate typical vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, key fragments would likely arise from the cleavage of the C-C bond between the phenyl ring and the acetylhydrazide group, and cleavage of the amide bond.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used for polar and thermally labile molecules. wikipedia.orgumd.edu The sample is dissolved in a non-volatile matrix, such as glycerol, and bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.org This process produces pseudomolecular ions, such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule), with minimal fragmentation. wikipedia.org FAB-MS is particularly useful for confirming the molecular weight of this compound. illinois.edu The technique is well-suited for analyzing polar compounds and can provide clear molecular ion information, which might be weak or absent in EIMS. illinois.edu

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial criterion for purity. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₁₀N₂O₂. Experimental values obtained from elemental analysis are then compared against these theoretical values to confirm the compound's identity and assess its purity.

Below is a table comparing the theoretical and hypothetical experimental values for the elemental analysis of this compound.

| Element | Theoretical % |

| Carbon (C) | 57.82 |

| Hydrogen (H) | 6.07 |

| Nitrogen (N) | 16.86 |

| Oxygen (O) | 19.26 |

Note: The data in this table is for illustrative purposes and represents the theoretical values. Actual experimental results would be subject to instrumental and experimental variations.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound and its derivatives.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. libretexts.org A typical TGA curve, or thermogram, shows distinct steps, with each step representing the loss of a volatile component. libretexts.org For instance, in a study of a related compound, MgC₂O₄·H₂O, a mass loss observed between 100–250°C was attributed to the loss of water, while a subsequent loss between 350–550°C corresponded to the release of carbon monoxide and carbon dioxide. libretexts.org Similarly, TGA can reveal the decomposition pattern of this compound, indicating the temperatures at which different parts of the molecule are lost. In some polymer studies, TGA has shown complete decomposition at temperatures around 600°C. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. wikipedia.orghitachi-hightech.com This technique detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, crystallization, and decomposition. wikipedia.org An endothermic process, like melting, results in the sample temperature lagging behind the reference temperature, while an exothermic process, such as oxidation, causes the sample temperature to lead. vbcop.org DTA curves can serve as a "fingerprint" for identification and can be used to determine phase diagrams and measure heat changes. wikipedia.org

The following table illustrates the type of information that can be obtained from thermal analysis of a hypothetical this compound derivative.

| Analysis Type | Temperature Range (°C) | Observation | Interpretation |

| TGA | 100 - 150 | Weight loss | Loss of solvent/water |

| TGA | 200 - 400 | Significant weight loss | Decomposition of the organic moiety |

| DTA | ~180 | Endothermic peak | Melting point |

| DTA | >250 | Exothermic peak(s) | Decomposition |

Note: This table presents hypothetical data to demonstrate the application of TGA and DTA.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. asianpubs.org

For example, studies on hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide have successfully used XRD to determine their crystal structures. asianpubs.org In one such study, two different hydrazone compounds were found to crystallize in the monoclinic space group P2₁/n, with detailed unit cell parameters reported. asianpubs.org The analysis revealed that the crystal structures were stabilized by hydrogen bonds and π-π interactions. asianpubs.org Similarly, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide was determined to be triclinic (space group P-1) and stabilized by a network of hydrogen bonds and C-H···π interactions. researchgate.net This level of structural detail is invaluable for understanding the solid-state properties and potential biological activity of this compound and its analogs.

The table below presents example crystallographic data that could be obtained for a derivative of this compound.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.356(3) |

| b (Å) | 12.392(3) |

| c (Å) | 14.595(3) |

| β (°) | 105.598(2) |

| Volume (ų) | 1455.6(7) |

| Z | 4 |

Note: The data in this table is based on a published structure of a related hydrazone derivative and serves as an example of the information obtained from XRD analysis. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. Molecules containing π-systems or non-bonding electrons (n-electrons), such as the aromatic ring and carbonyl group in this compound, exhibit characteristic UV-Vis absorption bands. masterorganicchemistry.com

The UV-Vis spectrum of a compound can provide valuable information about its electronic structure. For instance, the presence of a carbonyl group often results in a weak absorption band in the region of 270-300 nm, corresponding to an n→π* transition. masterorganicchemistry.com When a carbonyl group is conjugated with a π-system, as in this compound, the absorption maximum (λmax) shifts to a longer wavelength. masterorganicchemistry.com Studies on various organic compounds have shown that maximum absorbance often occurs at specific wavelengths, which can be indicative of certain chromophores. nih.gov For example, some plant products show maximum absorbance around 230 nm, 280 nm, and 375 nm, suggesting the presence of conjugated systems. nih.gov

The following table shows hypothetical UV-Vis absorption data for this compound in a given solvent.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~225 | High | π→π |

| ~275 | Low | n→π |

Note: This table provides expected absorption maxima based on the typical electronic transitions for the functional groups present in the molecule.

Pharmacological and Biological Activity Profiling of 2 4 Hydroxyphenyl Acetohydrazide and Its Analogues: in Vitro Mechanistic Investigations

Antimicrobial Research Focus

Hydrazide-hydrazone derivatives are recognized for their potential as antimicrobial agents, a critical area of research in the face of growing antibiotic resistance. wisdomlib.org The core structure of 2-(4-hydroxyphenyl)acetohydrazide serves as a versatile backbone for the synthesis of various analogues with enhanced antimicrobial efficacy.

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Studies have shown that certain acetohydrazide derivatives exhibit moderate to good activity against Staphylococcus aureus and Staphylococcus pyogenes. wisdomlib.org For instance, some (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed significant inhibition zones when compared to the standard drug Chloramphenicol. wisdomlib.org Similarly, other research has highlighted the susceptibility of Staphylococcus aureus and Bacillus subtilis to hydrazide derivatives. ekb.egnih.gov

Gram-Negative Bacteria: The antibacterial spectrum of these compounds extends to Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. wisdomlib.orgnih.gov Specific hydrazone derivatives have shown promising activity against these challenging pathogens. wisdomlib.org

The mechanism of antibacterial action is believed to be linked to the structural features of the molecules, including the presence of specific substituents on the aromatic rings. nih.gov

Table 1: Antibacterial Activity of this compound Analogues

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to Good | wisdomlib.orgekb.egnih.gov |

| Staphylococcus pyogenes | Moderate to Good | wisdomlib.org |

| Bacillus subtilis | Moderate | ekb.egnih.gov |

| Escherichia coli | Moderate to Good | wisdomlib.orgekb.egnih.gov |

| Pseudomonas aeruginosa | Moderate | wisdomlib.orgnih.gov |

The antifungal potential of this compound and its analogues has been investigated against various pathogenic fungi, including Aspergillus niger and Candida albicans. wisdomlib.orgekb.eg While some studies have reported weak to moderate antifungal activity, others have identified derivatives with significant inhibitory effects. wisdomlib.orgnih.gov

Hydrazine-based compounds, in particular, have shown promise against Candida albicans, including strains resistant to fluconazole (B54011) and caspofungin. mdpi.comnih.govnih.gov Certain hydrazine (B178648) derivatives were found to reduce C. albicans viability rapidly and inhibit biofilm formation. mdpi.comnih.gov For example, some diarylhydrazones derived from 2,4-dinitrophenylhydrazine (B122626) exhibited promising antifungal potency. researchgate.net

Derivatives of 4-hydroxybenzoic acid have also demonstrated strong antifungal activity against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov

Table 2: Antifungal Activity of this compound Analogues

| Fungal Strain | Activity Level | Reference |

|---|---|---|

| Aspergillus niger | Weak to Moderate | wisdomlib.orgekb.eg |

| Candida albicans | Weak to Significant | wisdomlib.orgnih.govmdpi.comnih.govnih.gov |

| Botrytis cinerea | Strong | nih.gov |

| Sclerotinia sclerotiorum | Strong | nih.gov |

| Rhizoctonia solani | Significant | nih.gov |

Research into the anti-mycobacterial properties of this compound analogues has revealed their potential in combating Mycobacterium species. Quantitative structure-activity relationship (QSAR) studies on 2-(pyrazin-2-yloxy)acetohydrazide analogs have provided insights into the structural features crucial for their antimycobacterial activity. nih.gov These studies suggest that factors like molecular connectivity and hydrogen donor features play a significant role. nih.gov

Furthermore, some hydrazide derivatives have shown activity against Mycobacterium tuberculosis H37Ra in infected macrophage models. mdpi.com The development of novel oxazolidinone structures containing a hydrazone moiety has also yielded compounds with potent efficacy against both H37Rv and clinical Mycobacterium isolates. researchgate.net

Anticancer and Antiproliferative Activity Research

In addition to their antimicrobial properties, this compound and its analogues have garnered attention for their potential as anticancer agents.

Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines.

Colon Cancer: Derivatives have shown significant antiproliferative activity against HCT-116 colorectal carcinoma cells. nih.govnih.govnih.gov Some plastoquinone (B1678516) analogues exhibited notable cytotoxicity toward HCT-116 cells, with IC50 values lower than the standard chemotherapeutic agent cisplatin. nih.gov

Breast Cancer: Hydrazone derivatives have displayed potent anticancer effects against MCF-7 breast cancer cells. nih.govmdpi.com A novel 4-methylbenzoylhydrazide platinum(II) complex, for instance, showed significant inhibitory effects on MCF-7 cells. mdpi.com

Liver Cancer: Cytotoxicity has been observed against HepG2 (hepatocellular carcinoma) cell lines. mdpi.comjksus.org

Lung Cancer: Antiproliferative activities have been reported against A549 (lung carcinoma) cells. mdpi.comjksus.orgnih.gov

Other Cancer Cell Lines: The cytotoxic effects of these compounds have also been evaluated against other cell lines, including 769-P (renal), H1563 (lung), LN-229 (glioblastoma), DU145 (prostate), and HeLa (cervical). mdpi.com

Table 3: In Vitro Cytotoxicity of this compound Analogues

| Cell Line | Cancer Type | Reference |

|---|---|---|

| HCT-116 | Colon Carcinoma | nih.govnih.govnih.gov |

| MCF-7 | Breast Adenocarcinoma | nih.govmdpi.com |

| HepG2 | Hepatocellular Carcinoma | mdpi.comjksus.org |

| A549 | Lung Carcinoma | mdpi.comjksus.orgnih.gov |

| NCI-H460 | Large Cell Lung Cancer | mdpi.com |

The anticancer activity of this compound analogues is often linked to their ability to modulate cancer cell proliferation.

Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest, a key mechanism in preventing cancer cell growth. For example, a 4-methylbenzoylhydrazide platinum(II) complex caused cell cycle arrest at the G2 phase in MCF-7 cells. mdpi.com Similarly, tetramethylpyrazine, a related compound, was found to inhibit colon cancer cell proliferation by increasing the proportion of cells in the G0/G1 phase and decreasing those in the S phase. nih.gov

Induction of Apoptosis: Many of these compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The aforementioned platinum complex significantly induced apoptosis in MCF-7 cells. mdpi.com Plastoquinone analogues also augmented apoptosis in HCT-116 and MCF-7 cells. nih.gov

These findings underscore the potential of this compound and its derivatives as a foundation for the development of novel anticancer therapies. Further research into their mechanisms of action will be crucial for translating these promising in vitro results into clinical applications.

Anti-inflammatory Activity Research

The anti-inflammatory potential of this compound and its related structures has been a subject of scientific investigation. Research in this area primarily explores the ability of these compounds to modulate key biological processes associated with inflammation. This includes the inhibition of enzymes that catalyze the production of pro-inflammatory mediators and the prevention of protein denaturation, a process linked to inflammatory responses.

Cyclooxygenase (COX-1/COX-2) Inhibition Studies

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators. vanderbilt.edu There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli. capes.gov.br Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with potentially fewer side effects than non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). capes.gov.brnih.gov

Derivatives of this compound have been identified as potential COX-2 inhibitors. The 4-hydroxyphenyl group is a significant feature, with studies showing its hydroxyl group can form hydrogen bonds with amino acid residues like Ile517 and Gln192 within the COX-2 active site. nih.gov The development of hybrid molecules incorporating the hydrazide structure has yielded compounds with notable COX-2 inhibitory activity. For instance, certain sulfamoyl-substituted hybrid molecules have demonstrated more potent COX-2 inhibition compared to COX-1. nih.gov

Research into various chemical scaffolds has highlighted the importance of specific structural moieties in conferring COX-2 selectivity and potency. For example, the incorporation of a thiazole (B1198619) or 4-thiazolidinone (B1220212) moiety into related structures is reported to enhance selectivity for COX-2. nih.gov Similarly, natural phenolic compounds and polyphenols, which share structural similarities with the 4-hydroxyphenyl group, are known to possess COX-2 inhibitory activity, often by suppressing COX-2 gene expression and the production of prostaglandins. frontiersin.org

Table 1: COX-2 Inhibition by Selected Analogues

| Compound Class | Example Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Sulfamoyl-substituted Hybrid | Compound 33 | 0.55 | 9.78 | nih.gov |

| Sulfamoyl-substituted Hybrid | Compound 36 | 0.89 | 10.47 | nih.gov |

| Standard Drug (Reference) | Celecoxib | 0.83 | 8.68 | nih.gov |

Protein Denaturation Inhibition Studies

Denaturation of tissue proteins is considered a hallmark of inflammation and is implicated in the pathology of arthritic diseases. nih.gov When proteins lose their three-dimensional structure, they can trigger an autoimmune response, perpetuating inflammation. nih.gov Therefore, the ability of a compound to inhibit protein denaturation in vitro is a valuable indicator of its potential anti-inflammatory activity. nih.govnih.gov

The in vitro protein denaturation assay, often using bovine serum albumin or egg albumin, serves as a preliminary screening method for anti-inflammatory properties. nih.govnih.gov Various plant extracts and isolated compounds have been shown to inhibit protein denaturation in a concentration-dependent manner. nih.govnih.gov For example, in one study, leaf extracts of Mikania scandens exhibited a significant, concentration-dependent inhibition of albumin denaturation. nih.gov This protective effect on protein structure suggests a mechanism by which a compound could mitigate the inflammatory response. Agents capable of preventing protein denaturation are considered promising candidates for the development of new anti-inflammatory drugs. nih.gov While specific data on this compound itself in this assay is not detailed in the provided context, the principle establishes a valid line of inquiry for evaluating its anti-inflammatory profile.

Enzyme Inhibition Mechanisms

The hydrazide functional group present in this compound is a key feature that contributes to its ability to interact with and inhibit various enzymes. This inhibition is central to its observed biological activities.

Laccase Inhibition

Laccase is a copper-containing oxidase enzyme produced by various organisms, including pathogenic fungi where it acts as a virulence factor. nih.gov By breaking down lignin (B12514952) and neutralizing plant defense compounds (phytoalexins), laccase facilitates pathogen invasion. nih.govresearchgate.net Therefore, inhibiting laccase is a promising strategy for controlling plant diseases. nih.govresearchgate.net

Hydrazide-hydrazone derivatives, including those based on a 2-(4-hydroxyphenyl)acetic acid hydrazide structure, have been investigated as laccase inhibitors. nih.gov The 4-hydroxybenzoyl fragment, in particular, has been identified as a "decoy substrate" that plays a crucial role in the inhibitory mechanism. nih.gov Kinetic studies have revealed that many of these compounds act as competitive inhibitors of laccase, with inhibition constants (Kᵢ) in the micromolar range. nih.govresearchgate.net For example, a series of 4-hydroxybenzhydrazide (B196067) derivatives displayed Kᵢ values ranging from 24 to 674 µM. researchgate.net Docking studies suggest that these inhibitors bind within the enzyme's active site, interacting with key amino acid residues. nih.gov

Table 2: Laccase Inhibition by Hydrazide Analogues

| Compound Class | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |

|---|---|---|---|

| Phenolic hydrazide-hydrazones | 24.0–26.4 µM | Competitive | nih.gov |

| 4-Hydroxybenzhydrazide derivatives | 24–674 µM | Competitive | researchgate.net |

| Hydroxylated biphenyls | IC₅₀: 23–2619 nM | Competitive / Mixed | nih.gov |

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it can increase dopamine levels in the brain. mdpi.com

Substituted hydrazines are a well-known class of MAO inhibitors. nih.govnih.gov The mechanism of inhibition can be complex, involving reversible, irreversible, and time-dependent interactions. nih.govnih.gov Hydrazide and hydrazone derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. Research has shown that compounds with a benzohydrazide (B10538) scaffold can be potent inhibitors. For instance, certain N'-benzylidene-4-hydroxybenzohydrazides have been studied, with some derivatives showing selective and potent inhibition of either MAO-A or MAO-B. mdpi.com One compound from this class was identified as the most potent MAO-A inhibitor with an IC₅₀ value of 1.54 µM, while another was the most potent MAO-B inhibitor with an IC₅₀ of 3.64 µM. mdpi.com The selectivity for MAO-A versus MAO-B is often influenced by the specific substituents on the aromatic rings of the molecule. mdpi.comresearchgate.net

Table 3: MAO Inhibition by Selected Hydrazide/Hydrazone Analogues

| Compound Series | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N'-benzylidene-4-hydroxybenzohydrazides (Compound 3o) | MAO-A | 1.54 | mdpi.com |

| N'-benzylidene-4-hydroxybenzohydrazides (Compound 3a) | MAO-A | 3.35 | mdpi.com |

| N'-benzylidene-4-hydroxybenzohydrazides (Compound 3s) | MAO-B | 3.64 | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | mdpi.com |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. nih.gov Inhibition of AChE is a key therapeutic approach for Alzheimer's disease, as it helps to elevate reduced acetylcholine levels in the brain. mdpi.comnih.gov

Research has explored the AChE inhibitory potential of compounds structurally related to this compound. Specifically, 4-hydroxyphenylacetic acid was identified as an active inhibitor of AChE, with a reported IC₅₀ of 6.24 µmol/µmol of AChE. nih.gov Docking simulations suggest that its inhibitory action is due to hydrophobic and π–π interactions with residues such as Phe330 in the enzyme's active site. nih.gov While many hydrazone derivatives have been screened for AChE activity, they often show weak inhibition. mdpi.com However, the findings for 4-hydroxyphenylacetic acid indicate that the core structure present in this compound has the potential to interact with and inhibit AChE. nih.gov

Table 4: AChE Inhibition by a Related Compound

| Compound | AChE IC₅₀ | Binding Constant (Kₐ) (x 10³ L/mol) | Reference |

|---|---|---|---|

| 4-hydroxyphenylacetic acid | 6.24 µmol/µmol AChE | 66.23 | nih.gov |

Fungal Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov It catalyzes the oxidation of succinate to fumarate. nih.gov The inhibition of this enzyme can disrupt cellular respiration and energy metabolism, making it a key target for the development of fungicides. nih.gov

Recent research has focused on designing and synthesizing novel compounds that can effectively inhibit fungal SDH. While direct studies on the SDH inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of hydrazide derivatives has shown promise. For instance, novel pyrazole-4-acetohydrazide derivatives have been designed as potential fungal SDH inhibitors. nih.gov These compounds have demonstrated significant in vitro antifungal activity against various plant pathogenic fungi. nih.govbiorxiv.org

One study reported the synthesis of pyrazole-4-acetohydrazide derivatives and their antifungal effects against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov Notably, compound 6w from this series exhibited an EC₅₀ value of 0.27 µg/mL against R. solani, which was superior to the commercial fungicide boscalid. nih.gov Molecular docking studies further supported the potential of these derivatives to target fungal SDH. nih.gov

Another study focused on N-(alkoxy)-diphenyl ether carboxamide derivatives as novel SDH inhibitors. mdpi.com These compounds, which share a common amide fragment with known SDHIs, showed good antifungal activity. mdpi.com The introduction of halogen atoms to the benzyl (B1604629) group was found to enhance the antifungal activity against several fungal species. mdpi.com

The general structure of many SDH inhibitors incorporates an amide linkage, and modifications around this flexible part of the molecule are a key strategy for developing new fungicides. nih.govmdpi.com This suggests that the acetohydrazide moiety of this compound could serve as a valuable scaffold for designing novel SDH inhibitors.

Table 1: Antifungal Activity of Selected Pyrazole-4-acetohydrazide Derivatives nih.gov

| Compound | Target Fungus | EC₅₀ (µg/mL) |

| 6w | Rhizoctonia solani | 0.27 |

| 6c | Fusarium graminearum | 1.94 |

| 6f | Botrytis cinerea | 1.93 |

| Boscalid | Rhizoctonia solani | 0.94 |

| Fluopyram | Fusarium graminearum | 9.37 |

| Fluopyram | Botrytis cinerea | 1.94 |

β-Ketoacyl Acyl Carrier Protein Synthase III Inhibition

β-Ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates fatty acid biosynthesis in bacteria by catalyzing the condensation of acetyl-CoA with malonyl-ACP. nih.govwikipedia.org As an essential enzyme in this pathway, FabH is a promising target for the development of novel antibacterial agents. nih.gov

While direct inhibitory studies of this compound on FabH were not found, the potential for related structures to interact with this enzyme class is an area of active research. The inhibition of FabH and other condensing enzymes like FabF/B by natural products such as cerulenin (B1668410) and thiolactomycin (B1682310) has been well-established. nih.govnih.gov These inhibitors often mimic the substrates or transition states of the condensation reaction. nih.gov

Research into novel inhibitors has explored various chemical scaffolds. For example, the discovery of phomallenic acids as new FabF inhibitors demonstrates the ongoing search for compounds that can target these condensing enzymes. nih.gov The inhibition of FabH is often regulated by the accumulation of long-chain acyl-ACPs, which act as feedback inhibitors. nih.gov

Given that the acetohydrazide moiety can be a versatile pharmacophore, its incorporation into structures designed to mimic the binding of substrates like malonyl-ACP could lead to effective FabH inhibitors. The development of such inhibitors would be a significant step towards new antibacterial therapies.

Inhibition of Other Key Biological Targets

Beyond specific enzymes like SDH and FabH, this compound and its analogues have been investigated for their inhibitory effects on a range of other biological targets. The versatile structure of acetohydrazides allows them to interact with various enzymes and receptors.

α-Glucosidase Inhibition: Derivatives of acetohydrazide have shown potential as α-glucosidase inhibitors, which are important for managing diabetes mellitus. nih.gov For instance, certain 1,2,4-triazole (B32235) bearing azinane analogues have demonstrated potent α-glucosidase inhibitory activity. nih.gov

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com Some N-substituted benzylidene derivatives of 4-hydroxybenzohydrazide have shown inhibitory activity against these enzymes. mdpi.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. Certain triazole derivatives have been found to be effective urease inhibitors. nih.gov

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the inflammatory cascade. Some 1,2,4-triazole analogues have been evaluated for their LOX inhibitory potential. nih.gov

EGR-1 DNA-Binding Inhibition: Early growth response protein 1 (EGR-1) is a transcription factor involved in inflammatory skin diseases. Certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been identified as inhibitors of EGR-1 DNA-binding activity, suggesting a potential therapeutic application for inflammatory skin disorders. nih.gov

The diverse inhibitory profile of acetohydrazide derivatives highlights the therapeutic potential of this class of compounds against a wide range of diseases.

Antioxidant Activity Research

The antioxidant properties of this compound and its analogues have been a significant area of investigation. The presence of a phenolic hydroxyl group is a key structural feature that contributes to antioxidant activity. mdpi.com Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. mdpi.com

Several in vitro assays are commonly used to evaluate antioxidant activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govmdpi.comnih.gov

Studies on various hydrazone derivatives have demonstrated their potential as antioxidants. For example, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing heterocyclic moieties were evaluated for their antioxidant activity using the DPPH radical scavenging method. nih.gov The results indicated that the antioxidant capacity was influenced by the nature and position of substituents. nih.gov

In another study, benzimidazolehydrazone derivatives were synthesized and evaluated for their antioxidant activity. mdpi.com The presence of multiple hydroxyl groups on the arylidene moiety was found to be crucial for high antioxidant activity. mdpi.com Specifically, dihydroxyphenyl and trihydroxyphenyl derivatives showed significantly higher activity in DPPH and FRAP assays compared to monohydroxyphenyl analogues. mdpi.com

The antioxidant potential of 4-hydroxycoumarin (B602359) derivatives has also been explored. nih.govmdpi.com These studies have highlighted the importance of the 4-hydroxy group in scavenging free radicals. nih.gov

Table 2: Common In Vitro Antioxidant Assays nih.govmdpi.comnih.gov

| Assay | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. mdpi.comnih.gov |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form by antioxidants at low pH, resulting in an intense blue color. nih.gov |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. nih.gov |

DNA Binding Studies

The interaction of small molecules with DNA is a critical aspect of their biological activity, particularly for anticancer and antimicrobial agents. repec.org The binding of a compound to DNA can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.

Metal complexes of hydrazone ligands have been a focus of DNA binding studies. These complexes often interact with DNA through an intercalative mode, where the planar aromatic part of the ligand inserts between the base pairs of the DNA double helix. repec.orgnih.gov This mode of binding is often characterized by a hypochromic effect in the UV-Vis absorption spectrum of the complex upon addition of DNA. repec.org

For instance, studies on Zn(II) and Cu(II) complexes with ligands derived from 2-(4-hydroxyphenyl)acetic acid have suggested an intercalative mode of binding with salmon sperm DNA. repec.org The presence of the metal ion and the nature of the ligand were found to be important for the DNA binding potential. repec.org Similarly, divalent transition metal hydrazone complexes have been shown to bind to DNA via intercalation, leading to moderate DNA cleavage activity. nih.gov

The ability of a compound to bind to and potentially cleave DNA has significant implications for its therapeutic applications. nih.gov For example, the DNA binding and cleavage activities of hydrazone complexes have been correlated with their cytotoxic effects against cancer cell lines. nih.gov Complexes that show enhanced DNA interaction often exhibit greater cytotoxicity. nih.gov

The intercalative binding of a molecule to DNA can distort the DNA structure, which can interfere with the binding of cellular proteins that are essential for DNA replication and repair. This can lead to the induction of apoptosis or cell cycle arrest in cancer cells.

Furthermore, the DNA binding properties of compounds can also contribute to their antimicrobial activity. By targeting the DNA of pathogenic microorganisms, these compounds can inhibit their growth and proliferation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Hydroxyphenylacetohydrazide Analogues

Elucidation of Key Structural Features for Enhanced Bioactivity

The biological activity of 2-(4-hydroxyphenyl)acetohydrazide analogues is not solely dependent on the core scaffold but is intricately modulated by the presence and nature of various functional groups. SAR studies have been instrumental in identifying the key structural motifs that are crucial for eliciting and enhancing the pharmacological effects of these compounds.

A pivotal component of these analogues is the hydrazone linker (–C=N-NH-C=O), which plays a significant role in their biological activity. This moiety is believed to be critical for establishing interactions with biological targets, such as enzymes and receptors. For instance, in the context of antifungal activity, the hydrazone group is thought to facilitate strong interactions with fungal cytochrome P450 enzymes, thereby inhibiting ergosterol (B1671047) synthesis. derpharmachemica.com

Furthermore, the presence of a phenolic hydroxyl (-OH) group on the phenyl ring is a recurring feature in many active analogues. This group can act as a hydrogen bond donor, a crucial interaction for binding to the active sites of enzymes. Studies on schweinfurthin B analogs have highlighted the importance of a free phenol (B47542) group on an aromatic ring for differential cytotoxicity. mdpi.com Similarly, in a series of laccase inhibitors, the salicylic (B10762653) aldehyde framework, which contains a hydroxyl group, was found to be pivotal for the stabilization of the molecules within the enzyme's substrate docking site. mdpi.com

The aromaticity of the phenyl ring itself is also a key contributor to bioactivity. The π-electron system of the aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues of target proteins. The azomethine group (-C=N-) in conjunction with an aromatic pyrimidine (B1678525) ring has been identified as critical for bioactivity, likely by facilitating hydrogen bonding and interactions with bacterial proteins. derpharmachemica.com

Impact of Substituent Modifications on Pharmacological Efficacy

The therapeutic potential of this compound analogues can be fine-tuned by introducing various substituents onto the aromatic rings. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and selectivity.

The nature and position of substituents on the phenyl ring have a profound impact on the biological activity of these compounds. Electron-withdrawing groups, such as nitro (-NO₂) and bromo (-Br), have been shown to enhance the antibacterial activity of certain hydrazone derivatives. rasayanjournal.co.in This is often attributed to an increase in the electrophilicity of the molecule, which can facilitate interactions with nucleophilic residues in the target protein or enhance cell permeability. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a 4-NO₂ substituent on the phenyl ring led to enhanced activity against both Gram-positive and Gram-negative bacteria. mdpi.com Conversely, the introduction of a 4-chloro substituent augmented activity against Gram-positive bacteria while diminishing it against Gram-negative pathogens. mdpi.com

Halogen substituents, in general, have been found to play a significant role in enhancing the antifungal potency of these analogues. rasayanjournal.co.in The incorporation of a 2,4-difluorophenyl substituent in one study demonstrated activity against methicillin-resistant S. aureus. nih.gov In contrast, alkyl substituents, such as a methyl group (-CH₃), have been shown to be less effective in targeting fungal enzymes. derpharmachemica.com

The position of the substituent is also a critical determinant of activity. In a study on thiosemicarbazide (B42300) derivatives, it was observed that the position of a 3-methoxyphenyl (B12655295) group within the thiosemicarbazide system was crucial for the molecule's antimicrobial activity. nih.gov Furthermore, the introduction of bulky substituents can also modulate activity. For example, in a series of laccase inhibitors, bulky tert-butyl substituents in the salicylic aldehyde fragment favored strong interaction with the substrate-binding pocket. mdpi.com

The following table summarizes the impact of various substituents on the antimicrobial activity of selected acetohydrazide analogues:

| Compound ID | Substituent on Phenyl Ring | Target Organism | Activity | Reference |

| PPA2 | -NO₂ | Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | High | rasayanjournal.co.in |

| PPA4 | -Br | Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Saccharomyces cerevisiae | High | rasayanjournal.co.in |

| PPA10 | -Br | Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Saccharomyces cerevisiae | High | rasayanjournal.co.in |

| 4a | 4-Chloro | Staphylococcus pyogenes, Staphylococcus aureus | Good | wisdomlib.org |

| 4c | 4-Hydroxy | Staphylococcus pyogenes, Staphylococcus aureus | Good | wisdomlib.org |

| 4d | 4-Nitro | Staphylococcus pyogenes, Staphylococcus aureus | Good | wisdomlib.org |

| 8 | 2,4-Difluorophenyl | Methicillin-resistant S. aureus | Active | nih.gov |

| 9 | 4-Nitrophenyl | E. faecalis, E. coli | Enhanced | nih.gov |

| 30 | 4-NO₂ | S. aureus, E. faecalis, E. coli, K. pneumoniae | Enhanced | mdpi.com |

| 33 | 4-OH | Gram-positive and Gram-negative pathogens | Substantial | mdpi.com |

Application of Quantitative Structure-Activity Relationship (QSAR) Models

To gain a more quantitative understanding of the structure-activity relationships of this compound analogues, researchers have employed various QSAR modeling techniques. These computational methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR methods are particularly valuable as they consider the three-dimensional properties of molecules to explain and predict their biological activities. slideshare.net These techniques are instrumental in guiding the design and synthesis of new, more potent analogues.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov In a CoMFA study, the molecules are aligned, and the steric and electrostatic interaction energies are calculated at various grid points surrounding the molecules. The resulting data is then analyzed using partial least squares (PLS) regression to generate a QSAR model.

The results of a CoMFA analysis are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, green contours typically represent areas where bulky substituents are favored for enhanced activity, while yellow contours indicate regions where bulk is disfavored. Similarly, blue contours highlight areas where electropositive groups are preferred, and red contours indicate regions where electronegative groups are favorable. rasayanjournal.co.in

Although a specific CoMFA study on this compound analogues is not extensively reported in the reviewed literature, the principles of CoMFA are broadly applicable. For instance, a CoMFA model for other inhibitor classes has shown good predictive ability, with cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²) indicating a robust model. nih.govyoutube.com

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties that influence biological activity.

Similar to CoMFA, CoMSIA results are presented as contour maps. In a CoMSIA analysis of ionone-based chalcone (B49325) derivatives, yellow contours in the hydrophobic field indicated regions where lipophilicity is favored, while white contours showed areas where it is disfavored. rasayanjournal.co.in For the hydrogen bond donor field, cyan contours represented regions where hydrogen bond donors would enhance activity, and purple contours indicated unfavorable regions. rasayanjournal.co.in

CoMSIA models, like CoMFA models, are validated using statistical parameters such as q² and r². A good CoMSIA model can provide valuable insights into the structural requirements for optimal biological activity and guide the design of new analogues with improved potency. nih.gov

Multiple Regression Analysis in QSAR

Multiple Regression Analysis is a statistical method used in QSAR to develop a linear equation that correlates the biological activity of a series of compounds with two or more physicochemical descriptors. This approach is often used in classical Hansch analysis.

In a QSAR study of 2-(pyrazin-2-yloxy)acetohydrazide analogs, various descriptors, including topological, spatial, thermodynamic, and electronic parameters, were used to develop a quantitative relationship with antitubercular activity. researchgate.net The resulting model demonstrated good predictive ability, with a coefficient of determination (r²) of 0.889 and a predictive squared correlation coefficient (r²_pred) of 0.782. researchgate.net This indicates that the model can reliably predict the activity of new compounds within the same class.

Physicochemical Parameters Correlated with Biological Activity (e.g., Hydrophobic Parameters)

Hydrophobicity, often expressed as the partition coefficient (log P), is a critical parameter that influences a molecule's ability to cross biological membranes. slideshare.net Hydrophobic substituents on the phenyl ring can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell walls or reach its intracellular target. derpharmachemica.com However, there is often an optimal range of lipophilicity for biological activity, and excessively high hydrophobicity can lead to poor solubility and increased toxicity.